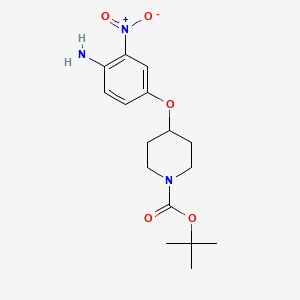
Tert-butyl 4-(4-amino-3-nitrophenoxy)piperidine-1-carboxylate
Cat. No. B8531806
M. Wt: 337.37 g/mol
InChI Key: DKYIBDAXNQLMET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08088767B2
Procedure details


Cesium carbonate (14.19 g, 43.56 mmoles, 2 equivalents) was added to a stirred solution of 4-amino-3-nitrophenol (3.35 g, 21.78 mmoles, 1 equivalent) and tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate (6.69 g, 23.96 mmoles, 1.1 equivalent) in anhydrous DMA (30 ml). The stirred reaction mixture was then heated to 90° C. (thermostatically controlled heating mantle) for 22 hours. The reaction mixture was then allowed to cool to room temperature and was filtered through a plug of Celite. The reaction flask and the Celite were then washed with ethyl acetate (250 ml). The organic solution was then transferred to a separatory funnel and extracted with additional ethyl acetate (3×200 ml). The combined ethyl acetate solution was then washed with water (2×100 ml), saturated sodium chloride (2×100 ml), dried over anhydrous magnesium sulfate, filtered and evaporated under reduced pressure.
Name
Cesium carbonate
Quantity
14.19 g
Type
reactant
Reaction Step One


Quantity
6.69 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
C(=O)([O-])[O-].[Cs+].[Cs+].[NH2:7][C:8]1[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][C:9]=1[N+:15]([O-:17])=[O:16].CS(O[CH:23]1[CH2:28][CH2:27][N:26]([C:29]([O:31][C:32]([CH3:35])([CH3:34])[CH3:33])=[O:30])[CH2:25][CH2:24]1)(=O)=O>CC(N(C)C)=O>[NH2:7][C:8]1[CH:13]=[CH:12][C:11]([O:14][CH:23]2[CH2:28][CH2:27][N:26]([C:29]([O:31][C:32]([CH3:35])([CH3:34])[CH3:33])=[O:30])[CH2:25][CH2:24]2)=[CH:10][C:9]=1[N+:15]([O-:17])=[O:16] |f:0.1.2|
|
Inputs


Step One
|
Name
|
Cesium carbonate
|
|
Quantity
|
14.19 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
|
Name
|
|
|
Quantity
|
3.35 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C=C(C=C1)O)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
6.69 g
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)(=O)OC1CCN(CC1)C(=O)OC(C)(C)C
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)N(C)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The stirred reaction mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
thermostatically controlled heating mantle) for 22 hours
|
|
Duration
|
22 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered through a plug of Celite
|
WASH
|
Type
|
WASH
|
|
Details
|
The reaction flask and the Celite were then washed with ethyl acetate (250 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic solution was then transferred to a separatory funnel
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with additional ethyl acetate (3×200 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined ethyl acetate solution was then washed with water (2×100 ml), saturated sodium chloride (2×100 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC1=C(C=C(OC2CCN(CC2)C(=O)OC(C)(C)C)C=C1)[N+](=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
